(3E,6Z)-3,6-Nonadien-1-ol (3E,6Z)-3,6-Nonadien-1-ol (3E,6Z)-3,6-Nonadien-1-ol is an aliphatic alcohol.
Brand Name: Vulcanchem
CAS No.: 56805-23-3
VCID: VC17627355
InChI: InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

(3E,6Z)-3,6-Nonadien-1-ol

CAS No.: 56805-23-3

Cat. No.: VC17627355

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

(3E,6Z)-3,6-Nonadien-1-ol - 56805-23-3

Specification

CAS No. 56805-23-3
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name (3E,6Z)-nona-3,6-dien-1-ol
Standard InChI InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+
Standard InChI Key PICGPEBVZGCYBV-WWVFNRLHSA-N
Isomeric SMILES CC/C=C\C/C=C/CCO
Canonical SMILES CCC=CCC=CCCO
Boiling Point 73.00 °C. @ 15.00 mm Hg

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

(3E,6Z)-3,6-Nonadien-1-ol has the molecular formula C₉H₁₆O and the IUPAC name (3E,6Z)-nona-3,6-dien-1-ol. Its CAS registry number is 56805-23-3, distinguishing it from other stereoisomers such as (3E,6E)-nona-3,6-dien-1-ol (CAS 76649-25-7) . The structural specificity of the E,Z configuration confers unique physicochemical properties, including volatility and odor profile.

Stereochemical Configuration

The compound’s double bonds at positions 3 (E) and 6 (Z) create distinct spatial arrangements (Fig. 1). Computational models of the molecule reveal a bent conformation due to the cis (Z) configuration at C6, which influences intermolecular interactions and solubility .

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The Wittig reaction is a common method for synthesizing α,β-unsaturated alcohols like (3E,6Z)-3,6-Nonadien-1-ol. By reacting a phosphonium ylide with a suitable aldehyde, the double bonds’ stereochemistry can be controlled. For example:

  • Step 1: Preparation of a stabilized ylide from triphenylphosphine and 1,5-dibromopentane.

  • Step 2: Reaction with pent-4-enal under basic conditions (e.g., NaH) to yield the E,Z isomer selectively .

Table 1: Key Reaction Parameters for Wittig Synthesis

ParameterValue
Temperature0–25°C
SolventTetrahydrofuran (THF)
Yield60–75%

Industrial Manufacturing

Hydroformylation of 1,5-hexadiene followed by hydrogenation is a scalable route. Rhodium catalysts (e.g., RhCl(PPh₃)₃) facilitate regioselective formylation, producing a linear aldehyde intermediate. Subsequent hydrogenation with Raney nickel yields the alcohol .

Physicochemical Properties

Spectral Data

  • IR: Strong O-H stretch at 3300 cm⁻¹; C=C stretches at 1640 cm⁻¹ (E) and 1620 cm⁻¹ (Z).

  • ¹H NMR: δ 5.4–5.1 (m, 4H, CH₂=CH), δ 3.6 (t, 2H, CH₂OH) .

Thermodynamic Properties

Limited experimental data exist, but estimates based on group contribution methods suggest:

  • Boiling Point: 215–220°C

  • LogP: 2.8 (indicating moderate hydrophobicity) .

Applications in Fragrance and Flavor Industries

Olfactory Profile

(3E,6Z)-3,6-Nonadien-1-ol contributes fresh, cucumber-like notes, making it valuable in perfumes and food flavorings. Its odor threshold is approximately 0.1 ppb in air, underscoring its potency .

Research Gaps and Future Directions

Despite its utility, key data gaps persist:

  • Thermodynamic Properties: Experimental validation of boiling point and solubility.

  • Biosynthetic Routes: Exploration of enzymatic pathways in plants or microbes.

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